2,4-Dichlorophenol 13C6
Overview
Description
2,4-Dichlorophenol 13C6 is a stable isotope-labeled compound of 2,4-Dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical studies due to its unique isotopic signature. The molecular formula of this compound is Cl2C613CH4O, and it has a molecular weight of 168.96 g/mol .
Scientific Research Applications
2,4-Dichlorophenol 13C6 is widely used in scientific research due to its stable isotopic label. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to track the fate of chlorinated compounds in environmental studies.
Biology: Employed in metabolic studies to understand the degradation pathways of chlorinated phenols in organisms.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of chlorinated phenols in the body.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorophenol 13C6 is the meristems of the plant . It is a synthetic auxin, which is a class of plant growth regulators . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
This compound interacts with its targets by inducing uncontrolled growth, eventually leading to plant death . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth is unsustainable, causing stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. The bacterial degradation of this compound is initiated by the formation of 2,4-dichlorophenol (2,4-DCP) by the enzyme, 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase . 2,4-DCP is further degraded via the formation of 3,5-dichlorocatechol by a 2,4-DCP-hydroxylase . These processes highlight the complex biochemical pathways involved in the degradation of this compound.
Pharmacokinetics
It is known that this compound is absorbed through the leaves of plants . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is the induction of uncontrolled growth in plants, leading to their eventual death . This is due to the compound’s interaction with the plant’s meristems, causing unsustainable growth, stem curl-over, leaf withering, and plant death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenol 13C6 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenol 13C6 typically involves the chlorination of phenol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the phenol ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and separation techniques to achieve high isotopic purity and yield. The final product is then purified and crystallized to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenol 13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various chlorinated derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: The non-labeled version of the compound.
2,4-Dichlorophenoxyacetic acid: A herbicide derived from 2,4-Dichlorophenol.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
Uniqueness
2,4-Dichlorophenol 13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in tracing and analytical studies. The presence of carbon-13 atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling provides a distinct advantage over non-labeled compounds in various scientific research applications .
Properties
IUPAC Name |
2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745897 | |
Record name | 2,4-Dichloro(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-83-2 | |
Record name | 2,4-Dichloro(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.